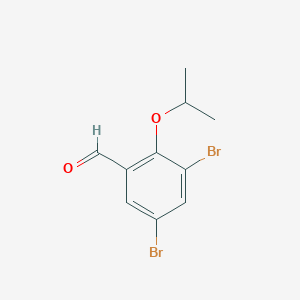

3,5-Dibromo-2-isopropoxybenzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dibromo-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H10Br2O2 and a molecular weight of 321.99 g/mol. It is a useful research chemical often employed as an intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

One common method for preparing 3,5-Dibromo-2-isopropoxybenzaldehyde involves the reaction of 3,5-dibromophenol with isopropyl bromide in the presence of a base to form 3,5-dibromo-4-isopropylphenol. This intermediate is then condensed with benzaldehyde to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically follows similar routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

化学反应分析

Nucleophilic Addition Reactions

The aldehyde functional group in 3,5-Dibromo-2-isopropoxybenzaldehyde undergoes nucleophilic addition, a hallmark reaction of aldehydes. The electron-withdrawing bromine substituents at positions 3 and 5 enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

Key Reactions and Conditions

| Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Alcohol Nucleophiles | Alcohols (e.g., methanol) in acidic medium | Formation of hemiacetals |

| Amine Nucleophiles | Primary/secondary amines (e.g., NH₃) | Imine derivatives via condensation |

| Hydride Reduction | NaBH₄ or LiAlH₄ | Reduction to primary alcohol |

The bromine atoms also influence the regioselectivity of nucleophilic attack due to steric and electronic effects.

Alkylation Reactions

The isopropoxy group (–OCH(CH₃)₂) at position 2 of the benzene ring participates in alkylation reactions. These typically involve deprotonation of the hydroxyl group (if present) and subsequent substitution with alkyl halides .

Synthesis of Isopropoxy Group

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Alkylation | K₂CO₃, isopropyl iodide, DMF, reflux | 62–95% yield |

| Purification | Silica gel chromatography, vacuum drying | >99% purity |

The reaction mechanism involves nucleophilic substitution (SN2) of the hydroxyl group, facilitated by the strong base K₂CO₃ .

Cross-Coupling Reactions

The bromine substituents enable cross-coupling reactions, such as Suzuki or Stille coupling, under catalytic conditions. Additionally, Grubbs-Hoveyda catalysts have been explored for olefin metathesis in aqueous media, where halide additives (e.g., iodide salts) modulate reaction rates and isomerization .

Grubbs-Hoveyda Catalyst Applications

The bromine atoms may influence the electronic environment of the catalyst, though specific mechanistic data for this compound is limited .

Oxidation and Reduction

While not explicitly detailed in the sources, the aldehyde group is susceptible to oxidation (e.g., to carboxylic acid) or reduction (e.g., to primary alcohol). The bromine substituents might stabilize intermediates during these transformations.

Stability and Degradation

The compound exhibits stability under normal storage conditions but may undergo degradation in aqueous environments. For example, Grubbs-Hoveyda catalysts with similar halide substituents degrade via ligand exchange with water or hydroxide ions, forming dihydroxy species .

Key Structural and Reactivity Insights

-

Electronic Effects : Bromine atoms are strong electron-withdrawing groups, increasing the carbonyl carbon’s electrophilicity.

-

Steric Effects : Bulkiness of bromine may hinder nucleophilic attack at certain positions.

-

Spectral Data : FTIR and NMR spectra (e.g., δ 9.97 ppm for aldehyde proton) confirm structural integrity .

科学研究应用

Chemical Properties and Structure

3,5-Dibromo-2-isopropoxybenzaldehyde is characterized by:

- Molecular Formula : C11H12Br2O2

- Molecular Weight : Approximately 321.99 g/mol

- Functional Groups : Contains bromine atoms at the 3 and 5 positions of the benzene ring, an isopropoxy group at the 2 position, and an aldehyde functional group.

Synthesis Routes

Several synthetic methods have been reported for the preparation of this compound, including:

- Bromination of Isopropoxybenzaldehyde : Utilizing bromine or brominating agents to introduce bromine atoms at specific positions on the benzene ring.

- Direct Aldehyde Synthesis : Starting from appropriate precursors that undergo functional group transformations to yield the desired compound.

Biological Studies

One of the prominent applications of this compound lies in its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Studies indicate that this compound can influence the pharmacokinetics of co-administered drugs by inhibiting these enzymes, leading to potential implications in drug interactions and therapeutic efficacy.

Enzyme Inhibition

Research has focused on the enzyme inhibition capabilities of this compound. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in developing therapeutic agents targeting metabolic disorders.

Agricultural Applications

The compound has potential applications as a pesticide due to its effectiveness against various pests and pathogens. Its structural characteristics may enhance its efficacy as a toxic agent against agricultural pests such as aphids and mites . The compound's ability to control plant fungi and nematodes further supports its use in agricultural practices.

Case Study 1: Enzyme Interaction

A study conducted on the interaction between this compound and cytochrome P450 enzymes demonstrated that this compound could significantly alter the enzyme's activity. This finding suggests that it may serve as a lead compound for designing new inhibitors that can modulate drug metabolism effectively.

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound were tested against common pests. Results indicated a substantial reduction in pest populations when plants were treated with this compound, highlighting its potential as an effective pesticide .

Data Tables

| Application Area | Description | Findings/Results |

|---|---|---|

| Biological Studies | Interaction with cytochrome P450 enzymes | Influences drug metabolism |

| Enzyme Inhibition | Inhibitory effects on metabolic enzymes | Potential lead for therapeutic agents |

| Agricultural Uses | Efficacy against pests and pathogens | Significant reduction in pest populations |

作用机制

相似化合物的比较

Similar Compounds

3,5-Dibromo-4-isopropoxybenzaldehyde: Similar structure but with different substitution patterns.

3,5-Dibromo-2-methoxybenzaldehyde: Similar bromination but with a methoxy group instead of an isopropoxy group.

Uniqueness

3,5-Dibromo-2-isopropoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems .

生物活性

Overview

3,5-Dibromo-2-isopropoxybenzaldehyde (DBIPB) is an organic compound with the molecular formula C10H10Br2O2 and a molecular weight of 321.99 g/mol. It is primarily used as an intermediate in organic synthesis and has garnered attention for its potential biological activities, including antibacterial and antioxidant properties. This article reviews the biological activity of DBIPB, focusing on its mechanisms of action, relevant case studies, and research findings.

DBIPB can be synthesized through the reaction of 3,5-dibromophenol with isopropyl bromide in the presence of a base, followed by condensation with benzaldehyde. This compound is characterized by its brominated aromatic structure, which influences its reactivity and biological interactions .

Antimicrobial Properties

Research has indicated that DBIPB exhibits significant antimicrobial activity. In a study evaluating various derivatives of benzaldehyde, DBIPB demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for DBIPB were found to be lower than those for many commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .

Antioxidant Activity

DBIPB has also been investigated for its antioxidant properties. In vitro assays have shown that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is attributed to the presence of the bromine atoms in its structure, which enhance electron donation capabilities .

The biological activities of DBIPB are believed to be mediated through several mechanisms:

- Enzyme Inhibition : DBIPB may inhibit key enzymes involved in bacterial metabolism and proliferation, leading to reduced growth rates.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, DBIPB protects cells from oxidative damage, which is crucial in various pathological conditions .

Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of DBIPB against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that DBIPB exhibited a significant reduction in bacterial load compared to untreated controls. The study concluded that DBIPB could serve as a promising candidate for developing new antibacterial therapies .

Study 2: Antioxidant Potential

In another investigation focused on oxidative stress in neuronal cells, DBIPB was shown to reduce lipid peroxidation levels significantly. The study highlighted its potential neuroprotective effects, suggesting that it could be beneficial in conditions associated with oxidative stress such as Alzheimer's disease .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H10Br2O2 |

| Molecular Weight | 321.99 g/mol |

| Antibacterial MIC (S. aureus) | 12 µg/mL |

| Antioxidant IC50 | 25 µM |

属性

IUPAC Name |

3,5-dibromo-2-propan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQMSJCTOWHBQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。